![molecular formula C12H15NO3 B2995806 N-(3-ethoxyphenyl)-3-oxobutanamide CAS No. 473827-10-0](/img/structure/B2995806.png)
N-(3-ethoxyphenyl)-3-oxobutanamide
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Overview
Description
“N-(3-ethoxyphenyl)-3-oxobutanamide” is an organic compound . It is an example of an amide . Amides are very weak bases (weaker than water) .
Chemical Reactions Analysis
Amides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides with strong reducing agents . Mixing amides with dehydrating agents such as P2O5 or SOCl2 generates the corresponding nitrile .Physical And Chemical Properties Analysis
“N-(3-ethoxyphenyl)-3-oxobutanamide” is water soluble . It is probably combustible . When heated to decomposition, this compound emits toxic fumes .Scientific Research Applications
- Oxime ethers have been investigated for their antimicrobial properties. While specific studies on N-(3-ethoxyphenyl)-3-oxobutanamide are limited, related compounds have shown bactericidal and fungicidal effects .
- N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, a related compound, showed potent PET (prostate-specific membrane antigen) inhibition .
Antimicrobial Activity
PET Inhibition
Hydrogel Fabrication
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-ethoxyphenyl)-3-oxobutanamide, also known as EPPTB, is a selective antagonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is activated by trace amines, such as tyramine and β-phenylethylamine . It is expressed in various regions of the brain involved in dopaminergic, serotonergic, and glutamatergic transmission .
Mode of Action
As an antagonist, EPPTB binds to TAAR1 and inhibits its activation . This prevents the receptor from responding to its agonists, thereby modulating the monoaminergic system
Biochemical Pathways
The inhibition of TAAR1 by EPPTB impacts several biochemical pathways. TAAR1 plays a crucial role in modulating the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting TAAR1, EPPTB can potentially influence these pathways and their downstream effects.
Pharmacokinetics
It has been noted that EPPTB has a poor pharmacokinetic profile, making it primarily useful for in vitro experiments . More research is needed to fully understand the ADME properties of EPPTB and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of EPPTB’s action largely depend on its inhibition of TAAR1. Given TAAR1’s role in modulating the monoaminergic system, EPPTB’s antagonistic action could potentially influence neurotransmission in the brain . .
properties
IUPAC Name |
N-(3-ethoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-10(8-11)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGHHCNHNJYYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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